2-Amino-1-cyclohexylethan-1-one

Description

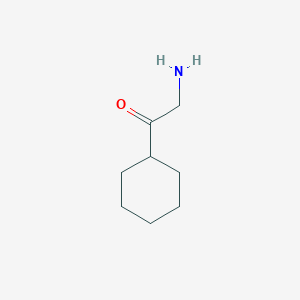

2-Amino-1-cyclohexylethan-1-one (C₈H₁₅NO) is a cyclohexyl-substituted amino ketone. The molecular weight of the base compound is calculated as 141 g/mol (C₈H₁₅NO: 96 + 15 + 14 + 16 = 141), while the hydrochloride form has a molecular weight of ~177.46 g/mol.

Structurally, the compound features a ketone group adjacent to an amino group, with a cyclohexyl ring providing steric bulk and lipophilicity.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-amino-1-cyclohexylethanone |

InChI |

InChI=1S/C8H15NO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6,9H2 |

InChI Key |

IGHMPJLCFPTLSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclohexylethan-1-one typically involves the reaction of cyclohexanone with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclohexanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form 2-amino-1-cyclohexylethanol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of 2-amino-1-cyclohexylethanol.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate

2-Amino-1-cyclohexylethan-1-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules, particularly those targeting neurological disorders and other therapeutic areas. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Case Study: Synthesis of Antidepressants

Research has demonstrated the effectiveness of this compound derivatives in synthesizing novel antidepressants. A study detailed the synthesis of a series of compounds derived from this precursor, which exhibited significant serotonin reuptake inhibition, indicating potential antidepressant activity. The synthesized compounds were evaluated using in vitro assays on human cell lines, showing promising results in enhancing serotonin levels .

Organic Synthesis Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its amino and carbonyl functional groups enable it to undergo various chemical transformations, making it suitable for constructing more complex molecular architectures. For example, it can be used in the synthesis of cyclic compounds through cyclization reactions or as a precursor for amine-based ligands in coordination chemistry .

Table: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Alkylation | Reacts with alkyl halides | Alkylated derivatives |

| Acylation | Forms amides with acyl chlorides | Amide derivatives |

| Cyclization | Forms cyclic compounds via intramolecular reactions | Cyclic amines |

Research Applications

Chiral Synthesis

The compound has been employed in chiral synthesis due to its ability to form chiral centers upon modification. Researchers have utilized it to create chiral ligands for asymmetric catalysis, enhancing the efficiency of synthesizing enantiomerically pure compounds. Studies have shown that ligands derived from this compound exhibit high enantioselectivity in catalyzing various reactions .

Case Study: Asymmetric Catalysis

In one notable study, researchers synthesized chiral phosphine ligands from this compound and evaluated their performance in asymmetric hydrogenation reactions. The ligands demonstrated remarkable selectivity, yielding high enantiomeric excesses for several substrates, thus highlighting the compound's utility in developing efficient catalytic systems .

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Key structural analogs include amino alcohols, cyclohexylamine derivatives, and aromatic/heterocyclic amino compounds. Below is a comparative analysis based on molecular properties, applications, and available

Table 1: Comparative Properties of 2-Amino-1-cyclohexylethan-1-one and Analogues

*CAS for cyclohexylamine inferred from synonyms.

Key Observations

Functional Group Influence: Ketone vs. Alcohol: this compound (ketone) differs from 2-Amino-1-phenylethanol (alcohol) in reactivity. Aromatic vs.

Thermal Stability: trans-2-Amino-1-cyclohexanecarboxylic acid exhibits a high melting point (274–278°C), suggesting robust thermal stability compared to the target compound, whose melting point is undocumented .

Salt Forms: The hydrochloride salt of this compound (CAS 349495-48-3) likely improves aqueous solubility, a common strategy for enhancing bioavailability in drug development .

Chirality: (R)-2-Aminocyclohexanol (CAS 931-16-8) highlights the importance of stereochemistry in pharmacological activity, a factor that may also apply to the target compound if synthesized enantioselectively .

Biological Activity

2-Amino-1-cyclohexylethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl structure, an amino group, and a ketone functional group, which contribute to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15NO

- Molecular Weight : 155.21 g/mol

- Structure : The compound contains a cyclohexyl ring bonded to an amino group and a ketone, which influences its chemical reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antibacterial and antioxidant properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential for development as an antimicrobial agent .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli |

| Derivative A | Antioxidant | N/A |

| Derivative B | Antimicrobial | Pseudomonas aeruginosa |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of histone methyltransferases such as G9a, which is implicated in various cancers and developmental processes. Inhibition of G9a can lead to altered gene expression profiles, potentially reversing aberrant cellular behaviors associated with malignancies .

Case Studies

-

Histone Methyltransferase Inhibition :

- A study evaluated the inhibitory effects of this compound on G9a. The compound demonstrated significant inhibition in vitro, leading to reduced methylation of histone H3 at lysine 9 (H3K9), a marker associated with transcriptional repression. This suggests that the compound may have applications in cancer therapy by reactivating silenced tumor suppressor genes .

- Antioxidant Activity Assessment :

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The amino group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to various receptors.

- Enzyme Interaction : Its structural features enable it to fit into enzyme active sites, inhibiting their function and thereby altering metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.